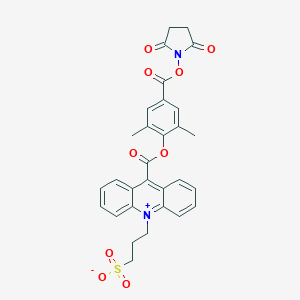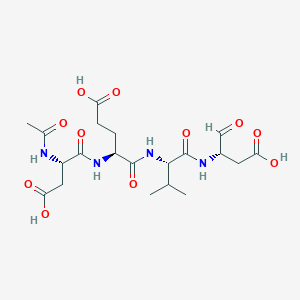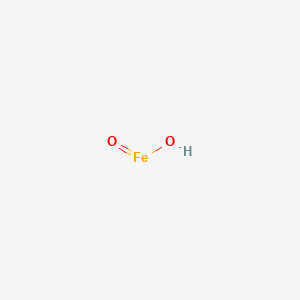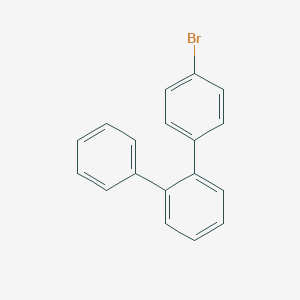
4-Bromo-1,1':2',1''-terphenyl
Vue d'ensemble
Description
4-Bromo-1,1’:2’,1’'-terphenyl is a chemical compound with the molecular formula C18H13Br . It has an average mass of 309.200 Da and a monoisotopic mass of 308.020050 Da . The compound is also known by other names such as 1-bromo-4-(2-phenylphenyl)benzene and 4-Bromo-o-Terphenyl .
Molecular Structure Analysis
The InChI representation of 4-Bromo-1,1’:2’,1’'-terphenyl isInChI=1S/C18H13Br/c19-16-12-10-15 (11-13-16)18-9-5-4-8-17 (18)14-6-2-1-3-7-14/h1-13H . The Canonical SMILES representation is C1=CC=C (C=C1)C2=CC=CC=C2C3=CC=C (C=C3)Br . Physical And Chemical Properties Analysis
4-Bromo-1,1’:2’,1’'-terphenyl has a molecular weight of 309.2 g/mol . It has a computed XLogP3 value of 6.7 . The compound has 0 hydrogen bond donor count and 0 hydrogen bond acceptor count . It has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound is 308.02006 g/mol . The topological polar surface area is 0 Ų . The compound has a heavy atom count of 19 .Applications De Recherche Scientifique
- Stevens Rearrangement : Researchers have explored synthetic routes to 4-bromo-1,1’:4’,1’'-terphenyl using Stevens rearrangement of quaternary ammonium salts. This transformation involves β-elimination of secondary amines, forming conjugated dienyne intermediates, followed by electrocyclization and hydride shifts. The resulting terphenyl compound is valuable for further derivatization and drug development .
- Ligand for Metal Complexes : 4-Bromo-1,1’:4’,1’'-terphenyl serves as a ligand for the synthesis of metal complexes. These complexes, such as Zn(II), Co(II), Cu(II), Ni(II), and Mn(II), find applications in catalysis, materials science, and bioinorganic chemistry .
- Antifungal Activity : Dimethyl-4-bromo-1-(4-substituted benzoyl) pyrrolo[1,2-a]quinoline-2,3-dicarboxylate, a derivative of 4-bromo-1,1’:4’,1’'-terphenyl, was tested for its inhibitory activity against Candida albicans. Such investigations contribute to understanding potential antifungal agents .
Organic Synthesis and Medicinal Chemistry
Coordination Chemistry
Antimicrobial Properties
Mécanisme D'action
Target of Action
4-Bromo-1,1’:2’,1’'-terphenyl is primarily used as an intermediate compound in the preparation of organic electroluminescent devices and organic optoelectronic material compounds . It is also used in the synthesis of other organic chemicals such as triphenyl derivatives .
Biochemical Pathways
It plays a crucial role in the production of organic electroluminescent devices and organic optoelectronic material compounds .
Result of Action
The result of the action of 4-Bromo-1,1’:2’,1’'-terphenyl is the successful synthesis of the desired end products, such as organic electroluminescent devices and organic optoelectronic material compounds . The specific molecular and cellular effects would depend on the properties of these end products.
Propriétés
IUPAC Name |
1-bromo-4-(2-phenylphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Br/c19-16-12-10-15(11-13-16)18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEDFYPQEIOLQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622769 | |
| Record name | 1~4~-Bromo-1~1~,2~1~:2~2~,3~1~-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24253-37-0 | |
| Record name | 1~4~-Bromo-1~1~,2~1~:2~2~,3~1~-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

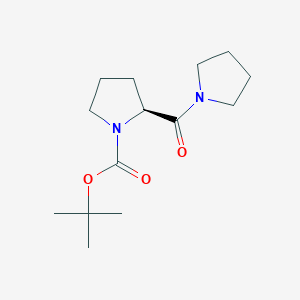
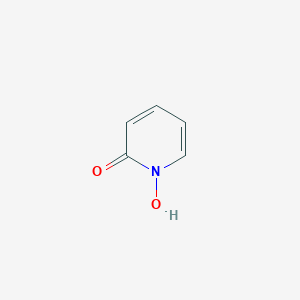
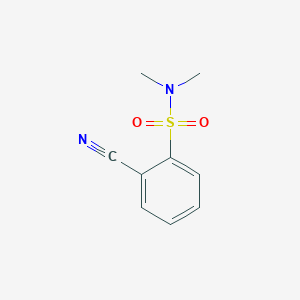
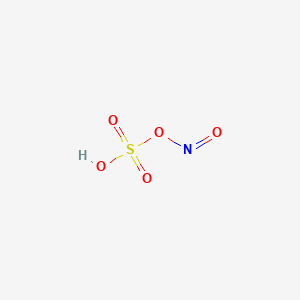


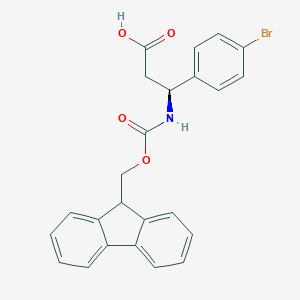

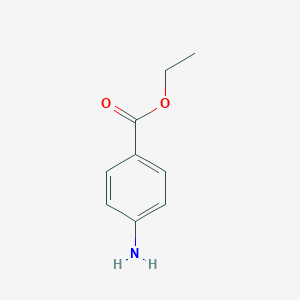
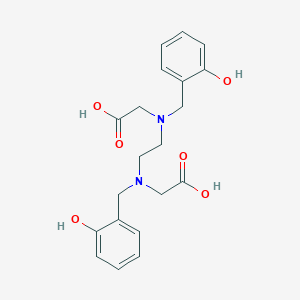
![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B179287.png)
